molecular formula C15H24N2O3 B5598992 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B5598992
M. Wt: 280.36 g/mol
InChI Key: CBTIRGLLSIBBEH-UHFFFAOYSA-N
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Description

3,7-Diacetyl-1,5-diethyl-3,7-diazabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes two acetyl groups and two ethyl groups attached to a diazabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonane with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,7-Diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,7-Diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar structure but with methyl groups instead of ethyl groups.

    1,5-Diazabicyclo[4.3.0]non-5-ene: A related bicyclic compound with different functional groups.

Uniqueness

3,7-Diacetyl-1,5-diethyl-3,7-diazabicyclo[331]nonan-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-14-7-16(11(3)18)9-15(6-2,13(14)20)10-17(8-14)12(4)19/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTIRGLLSIBBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN(CC(C1=O)(CN(C2)C(=O)C)CC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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